molecular formula C63H57N5O9 B1447407 Fmoc-Phe-Lys(Trt)-PAB-PNP

Fmoc-Phe-Lys(Trt)-PAB-PNP

Cat. No.: B1447407
M. Wt: 1028.2 g/mol
InChI Key: LOGURWMJSNXIEZ-YQOHNZFASA-N
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Description

Fmoc-Phe-Lys(Trt)-PAB-PNP: is a compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). These linkers are crucial in the targeted delivery of cytotoxic drugs to cancer cells, minimizing damage to healthy cells .

Mechanism of Action

Target of Action

Fmoc-Phe-Lys(Trt)-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .

Mode of Action

The compound acts as a linker that connects an antibody to a cytotoxic drug . The antibody in the ADC specifically binds to the antigen on the cancer cell, allowing for targeted delivery of the cytotoxic drug . The linker, this compound, is cleavable, meaning it can be broken down to release the cytotoxic drug once the ADC has bound to the target cell .

Biochemical Pathways

Upon binding to the target cell, the ADC is internalized and the linker is cleaved, releasing the cytotoxic drug . This drug then interferes with cellular processes, such as DNA replication, leading to cell death . The specificity of the antibody for the target antigen allows for targeted destruction of cancer cells while minimizing damage to healthy cells .

Pharmacokinetics

The pharmacokinetics of this compound will largely depend on the properties of the antibody and cytotoxic drug it is linked to. Generally, ADCs are designed to have good bioavailability, with the antibody component aiding in the efficient targeting and uptake of the drug .

Result of Action

The result of the action of this compound, as part of an ADC, is the targeted destruction of cancer cells . By delivering a cytotoxic drug specifically to cancer cells, ADCs can effectively kill these cells while minimizing harm to healthy cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the linker and the release of the drug . Additionally, the presence of proteases in the target cell can influence the cleavage of the linker and the release of the cytotoxic drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Phe-Lys(Trt)-PAB-PNP involves several steps, starting with the protection of amino acids and the formation of peptide bonds. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group of phenylalanine (Phe), while the trityl (Trt) group protects the side chain of lysine (Lys). The para-aminobenzoic acid (PAB) is then linked to the protected amino acids, followed by the attachment of the para-nitrophenyl (PNP) group .

Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain, followed by the cleavage of the peptide from the solid support and the removal of protecting groups .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Fmoc Removal: 20% piperidine in dimethylformamide (DMF).

    Trt Removal: Trifluoroacetic acid (TFA) in the presence of scavengers.

    PAB Cleavage: Acidic conditions, such as TFA

Major Products:

Comparison with Similar Compounds

Uniqueness: Fmoc-Phe-Lys(Trt)-PAB-PNP is unique due to its PNP group, which allows for specific substitution reactions and the formation of various derivatives .

Properties

IUPAC Name

[4-[[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H57N5O9/c64-59(69)58(31-17-18-40-65-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)67(49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)60(70)57(41-44-19-5-1-6-20-44)66-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,65H,17-18,31,40-43H2,(H2,64,69)(H,66,71)/t57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGURWMJSNXIEZ-YQOHNZFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H57N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1028.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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